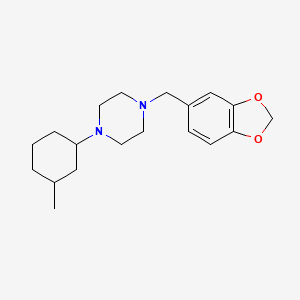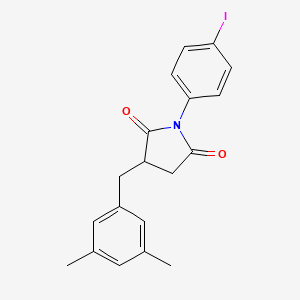
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylcyclohexyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylcyclohexyl)piperazine, also known as MDBP, is a psychoactive drug that belongs to the class of piperazine derivatives. It is a popular research chemical that is commonly used in scientific research to study the mechanism of action and the physiological effects of psychoactive drugs. The purpose of
Mécanisme D'action
The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylcyclohexyl)piperazine is not fully understood, but it is believed to act as a serotonin receptor agonist and a dopamine receptor antagonist. 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylcyclohexyl)piperazine has been shown to bind to the 5-HT2A and 5-HT2B receptors, which are involved in the regulation of mood, cognition, and perception. 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylcyclohexyl)piperazine has also been shown to inhibit the reuptake of serotonin, which increases the concentration of serotonin in the synaptic cleft and enhances its neurotransmitter activity.
Biochemical and Physiological Effects:
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylcyclohexyl)piperazine has been shown to produce a range of biochemical and physiological effects, including increased locomotor activity, hyperthermia, and alterations in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylcyclohexyl)piperazine has also been shown to produce subjective effects such as euphoria, increased sociability, and altered perception.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylcyclohexyl)piperazine is a useful tool for studying the mechanism of action and the physiological effects of psychoactive drugs. It is relatively easy to synthesize and can be obtained in high yields, making it a cost-effective option for researchers. However, it is important to note that the effects of 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylcyclohexyl)piperazine may not be representative of the effects of other psychoactive drugs, and caution should be exercised when interpreting the results of experiments using 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylcyclohexyl)piperazine.
Orientations Futures
There are many potential future directions for research on 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylcyclohexyl)piperazine. One area of interest is the development of new psychoactive drugs based on the structure of 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylcyclohexyl)piperazine. Another area of interest is the investigation of the long-term effects of 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylcyclohexyl)piperazine on the brain and behavior. Additionally, further research is needed to fully understand the mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylcyclohexyl)piperazine and its potential therapeutic applications.
Méthodes De Synthèse
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylcyclohexyl)piperazine can be synthesized using a variety of methods, including the reductive amination of 1-(1,3-benzodioxol-5-yl)propan-2-one with 3-methylcyclohexylamine, or the condensation of 1-(1,3-benzodioxol-5-yl)propan-2-one with 4-(3-methylcyclohexyl)piperazine in the presence of a reducing agent. The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylcyclohexyl)piperazine is relatively simple, and the compound can be obtained in high yields.
Applications De Recherche Scientifique
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylcyclohexyl)piperazine is commonly used in scientific research to study the mechanism of action and the physiological effects of psychoactive drugs. It is often used as a reference compound in studies that aim to identify the structure-activity relationship of piperazine derivatives. 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylcyclohexyl)piperazine is also used to investigate the pharmacological properties of psychoactive drugs, such as their effects on neurotransmitter systems and their potential therapeutic applications.
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylcyclohexyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-15-3-2-4-17(11-15)21-9-7-20(8-10-21)13-16-5-6-18-19(12-16)23-14-22-18/h5-6,12,15,17H,2-4,7-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLDVAXWJJLACF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-ylmethyl)-4-(3-methylcyclohexyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(sec-butyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B4882473.png)
![N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B4882474.png)
![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B4882489.png)
![2-{5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]benzoyl}-1,2-oxazinane](/img/structure/B4882493.png)
![ethyl 1-[2-(4-chlorobenzoyl)-4-nitrophenyl]-4-piperidinecarboxylate](/img/structure/B4882515.png)

![3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B4882528.png)
![3-bromo-4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B4882552.png)
![1-[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B4882555.png)
![2-{[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide](/img/structure/B4882569.png)
![3-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzonitrile trifluoroacetate](/img/structure/B4882574.png)
![isopropyl 8-methyl-4-oxo-6-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B4882575.png)
![5-nitro-8-[4-(2-nitrophenyl)-1-piperazinyl]quinoline](/img/structure/B4882583.png)
